molecular formula C13H10N4O4 B5139462 N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 5241-50-9

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B5139462
CAS No.: 5241-50-9
M. Wt: 286.24 g/mol
InChI Key: VJAOXAJLJFBPMX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: is a chemical compound that belongs to the class of benzoxadiazole derivatives. This compound is known for its unique structural features, which include a nitro group and a methoxyphenyl group attached to a benzoxadiazole core. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a benzoxadiazole precursor followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached to the benzoxadiazole core.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The benzoxadiazole core can exhibit fluorescence, making it useful in imaging and diagnostic applications.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it valuable in the production of colorants.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole core can interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-4-nitrobenzamide
  • N-(2-methoxyphenyl)-7-nitro-1,3-benzoxazole-4-amine
  • N-(2-methoxyphenyl)-7-nitro-2,1,3-benzothiadiazol-4-amine

Uniqueness: N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its specific combination of functional groups and the benzoxadiazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-20-11-5-3-2-4-8(11)14-9-6-7-10(17(18)19)13-12(9)15-21-16-13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOXAJLJFBPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384889
Record name N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-50-9
Record name N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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